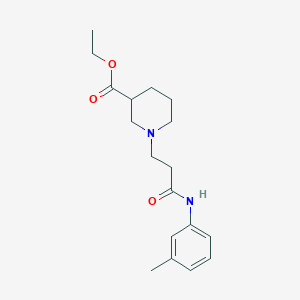
N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as 25E-NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a derivative of the phenethylamine 2C-E, which is known for its hallucinogenic properties. 25E-NBOH is a relatively new drug that has gained popularity in recent years due to its potent effects and unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with the 5-HT2A receptor. When N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the alteration of perception and mood. N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been found to have affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. However, its binding affinity for these receptors is much lower than for the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide are similar to those of other hallucinogenic drugs. It has been found to induce visual and auditory hallucinations, alter perception of time and space, and induce a sense of euphoria. It has also been found to increase heart rate and blood pressure, as well as cause dilated pupils and increased body temperature. These effects are thought to be mediated by the drug's interaction with the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide in lab experiments is its potent hallucinogenic effects. This makes it a useful tool for studying the neural mechanisms underlying perception and cognition. However, one limitation is that it is a relatively new drug, and little is known about its long-term effects or potential toxicity. Additionally, its potency and potential for abuse make it a difficult substance to work with.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Its ability to alter mood and perception may make it a useful tool in the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide and its effects on the brain. This may lead to the development of new drugs that target the serotonin system for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves several steps, starting with the synthesis of 2C-E. The synthesis of 2C-E involves the condensation of 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then converted to 2C-E through a series of chemical reactions. Once 2C-E is obtained, it is then converted to N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide through a process known as N-benzoylation. This involves the reaction of 2C-E with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been the subject of several scientific studies in recent years, particularly in the field of neuroscience. It has been found to have potent hallucinogenic effects, similar to those of other phenethylamines such as LSD and mescaline. Studies have shown that N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide binds to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide is able to induce hallucinations and alter perception.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
|---|---|
Molecular Formula |
C17H27N3O3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-13-14(22-2)5-6-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
InChI Key |
FSFVFOLYPWPOPW-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)
![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)


![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)

![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)

